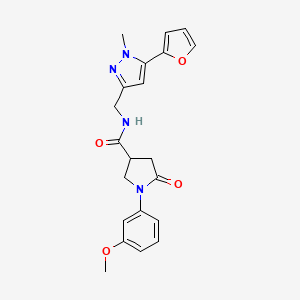

N-((5-(呋喃-2-基)-1-甲基-1H-吡唑-3-基)甲基)-1-(3-甲氧基苯基)-5-氧代吡咯烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

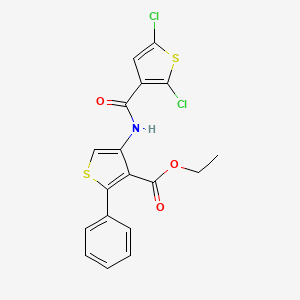

The compound "N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" is a complex organic molecule that features several interesting structural motifs, including a furan ring, a pyrazole ring, and a pyrrolidine backbone. The presence of these heterocyclic components suggests that the compound could exhibit a range of chemical properties and biological activities. The methoxyphenyl group could potentially influence the molecule's interaction with biological targets, while the oxopyrrolidine moiety might affect its conformational stability and reactivity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates involves a decyclization reaction of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides in the presence of methanol . This process includes the intramolecular cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids, which is facilitated by propionic anhydride. The structures of the synthesized compounds are confirmed using 1H NMR spectroscopy, IR spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecular structure of compounds with furan and pyrazole rings has been extensively studied. For example, the transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides in acidic media lead to furan ring opening and the formation of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives . The structural assignments of these compounds are made based on their NMR, IR, and MS data . These findings suggest that the molecular structure of the compound could also be elucidated using similar spectroscopic techniques.

Chemical Reactions Analysis

The chemical reactivity of furan-containing compounds can be quite diverse. In one study, the N-methylation of 5-nitro-1H-indazole followed by a series of reactions, including reduction and condensation with furoyl chloride, led to the synthesis of N-(1-methylindazol-6-yl)furan-2-carboxamide . Subsequent treatment with P2S5 and oxidation resulted in the formation of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole . This pathway indicates that the furan ring can participate in various transformations, including formylation and acylation, which could be relevant for the compound under analysis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. The analgesic activity of some furan-pyrazole derivatives has been evaluated using the "hot plate" method, indicating potential biological activity . The solubility, stability, and reactivity of such compounds are likely influenced by the presence of the furan and pyrazole rings, as well as the substituents attached to these rings. The physical properties such as melting point, solubility in various solvents, and crystallinity could be inferred from similar compounds and would require empirical determination for the compound .

科学研究应用

抗原生动物剂

对相关化合物的研究显示出显着的抗原生动物活性,突出了在开发治疗原生动物感染方面的潜在应用。具有相似结构的化合物已表现出对 T. b. rhodesiense 和 P. falciparum 的强 DNA 亲和力和体外疗效,其中一些在动物模型中显示出有希望的体内活性。这表明可以探索该化合物的衍生物的抗原生动物特性 (Ismail 等人,2004).

对癌细胞的细胞毒性

另一个感兴趣的领域是对癌细胞的细胞毒活性。吡唑和吡唑并[1,5-a]嘧啶的衍生物已经合成并显示出对艾氏腹水癌 (EAC) 细胞的体外细胞毒性。这表明在癌症研究中具有潜在应用,其中可以研究具有所述核心结构的化合物的对各种癌细胞系的疗效 (Hassan 等人,2014).

杂环系统衍生物

已经探索了从含呋喃化合物合成新的杂环系统,从而产生具有潜在生物活性的衍生物。此类化合物在酸性介质中的转化及其作为更复杂分子的构建模块的潜力对于药物化学具有重要意义 (Stroganova 等人,2016).

抗菌活性

由呋喃-2-碳酰肼合成的唑类衍生物已显示出抗菌活性,表明类似化合物可作为开发新型抗菌剂的基础。合成的化合物对细菌表现出广泛的活性,这表明在解决细菌感染方面具有广泛的潜在应用 (Başoğlu 等人,2013).

抗氧化活性

已经分析了杂环化合物(包括具有呋喃环的化合物)的抗氧化活性。此类研究为探索 N-((5-(呋喃-2-基)-1-甲基-1H-吡唑-3-基)甲基)-1-(3-甲氧基苯基)-5-氧代吡咯烷-3-甲酰胺的抗氧化潜力提供了基础,特别是在食品化学和保鲜方面 (Yanagimoto 等人,2002).

属性

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-24-18(19-7-4-8-29-19)10-15(23-24)12-22-21(27)14-9-20(26)25(13-14)16-5-3-6-17(11-16)28-2/h3-8,10-11,14H,9,12-13H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVARNQZDARUBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3007303.png)

![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)

![4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3007312.png)

![Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3007314.png)

![1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide](/img/structure/B3007315.png)

![3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3007317.png)